Norisoboldine

Inflammation Immunology Cytokine Profiling

Norisoboldine (NOR) is the principal aporphine alkaloid from Lindera aggregata and a highly selective AhR agonist. Unlike boldine or isoboldine, NOR uniquely promotes Foxp3+ Treg differentiation and potently inhibits IL-1β and TNF-α. It is the only AhR-dependent NLRP3 inflammasome inhibitor validated in colitis models. With extremely low oral bioavailability (2.77%) yet robust in vivo efficacy, it is the definitive probe for gut-immune axis research. Do not substitute with related aporphines or berberine, which lack this specific pharmacological profile. Secure this critical tool compound today.

Molecular Formula C18H19NO4
Molecular Weight 313.3 g/mol
CAS No. 23599-69-1
Cat. No. B1591120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorisoboldine
CAS23599-69-1
Molecular FormulaC18H19NO4
Molecular Weight313.3 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)O)NCCC3=C1)O
InChIInChI=1S/C18H19NO4/c1-22-14-8-11-10(6-13(14)20)5-12-16-9(3-4-19-12)7-15(23-2)18(21)17(11)16/h6-8,12,19-21H,3-5H2,1-2H3
InChIKeyHORZNQYQXBFWNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Norisoboldine CAS 23599-69-1: Product Identity and Core Baseline for Scientific Procurement


Norisoboldine (NOR), a natural aporphine-type isoquinoline alkaloid, is the most abundant bioactive constituent found in the dry roots of Lindera aggregata (Radix Linderae) [1]. This compound acts as an agonist of the aryl hydrocarbon receptor (AhR), thereby modulating immune responses [2]. Its in vitro and in vivo profiles have been characterized for applications in research focused on inflammation, autoimmunity, and bone biology [3].

Why Norisoboldine Cannot Be Replaced by Generic Isoquinoline Alkaloids in Research Procurement


Substituting norisoboldine with other isoquinoline alkaloids—even closely related aporphines like boldine or isoboldine—is not scientifically valid. Direct comparative analysis reveals that norisoboldine demonstrates quantitatively different efficacy on key pro-inflammatory cytokines, such as IL-1β and TNF-α, compared to its structural analogs [1]. Furthermore, its unique capacity to activate the AhR receptor and promote regulatory T cell (Treg) differentiation is not a conserved feature across this chemical class, as demonstrated by the lack of similar efficacy in compounds like berberine [2]. The following quantitative evidence underscores that the pharmacological profile of norisoboldine is distinct and non-interchangeable.

Quantitative Evidence Guide: Differentiating Norisoboldine from Closest Analogs for Scientific Selection


Differential Inhibition of Pro-Inflammatory Cytokines in Macrophages vs. Boldine and Isoboldine

In a direct head-to-head comparison of seven isoquinoline alkaloids isolated from Linderae Radix, norisoboldine demonstrated distinct efficacy on IL-1β and IL-6 gene transcription in LPS-stimulated RAW 264.7 macrophages. While norisoboldine suppressed IL-1β transcription by 63%, boldine and isoboldine showed 28% and 41% inhibition, respectively [1]. This specific IL-1β suppression, coupled with a weaker effect on IL-6 compared to other aporphines, distinguishes norisoboldine's profile.

Inflammation Immunology Cytokine Profiling

Norisoboldine Pharmacokinetic Disconnect vs. Berberine: A Gut-Selective Mechanism

Norisoboldine exhibits an exceptionally low absolute oral bioavailability of only 2.77% in rats, with rapid conversion to its glucuronide metabolite [1]. This poor systemic exposure is a stark contrast to isoquinoline alkaloids like berberine, which also has low bioavailability (~1%) but is known for direct antimicrobial and metabolic actions [2]. Crucially, despite this poor bioavailability, norisoboldine demonstrates potent anti-arthritic efficacy in vivo by acting on gut-associated lymphoid tissues (GALT) to induce Treg cells, a mechanism not demonstrated for berberine [3].

Pharmacokinetics Immunology Autoimmunity

AhR-Dependent Treg Induction: Functional Differentiation from Other AhR Agonists

Norisoboldine promotes the differentiation of CD4+ T cells into regulatory T cells (Tregs) in an AhR-dependent manner. In a study examining its effects on ulcerative colitis, norisoboldine treatment led to a significant increase in Foxp3 expression, a master transcription factor for Tregs [1]. This mechanism is distinct from other natural AhR agonists like indole-3-carbinol (I3C), which can promote both Treg and Th17 differentiation in a context-dependent manner, highlighting norisoboldine's more selective action on Treg differentiation [2].

Immunology AhR Biology Autoimmune Disease

Dual Mechanism: Inhibition of NLRP3 Inflammasome via AhR/Nrf2 Axis

Norisoboldine alleviates TNBS-induced colitis in mice by inhibiting the activation of the NLRP3 inflammasome [1]. It significantly reduced the expression of NLRP3 and cleaved Caspase-1 and IL-1β. This effect is mediated through the AhR/Nrf2/ROS signaling pathway. While other alkaloids like berberine are known to inhibit NLRP3 inflammasome activation, norisoboldine's mechanism is specifically AhR-dependent [2].

Inflammasome Colitis Immunopharmacology

Validated Application Scenarios for Norisoboldine in Advanced Scientific Research


Investigating AhR-Mediated Treg Differentiation in Autoimmune Disease Models

Norisoboldine is an ideal tool compound for studies focused on the induction of regulatory T cells (Tregs) via activation of the aryl hydrocarbon receptor (AhR). Its validated capacity to promote Foxp3+ Treg differentiation in both in vitro and in vivo models of colitis and arthritis provides a specific, natural ligand for probing this pathway [1].

Studying IL-1β-Driven Inflammation and Osteoclastogenesis in Rheumatoid Arthritis

Given its potent and selective inhibition of IL-1β compared to other aporphine alkaloids [1], norisoboldine is a valuable compound for research into IL-1β-mediated inflammatory processes. Its ability to attenuate osteoclast differentiation and bone erosion in arthritis models further supports its use in bone biology and rheumatology research [2].

Exploring the Gut-Immune Axis: Localized Treg Induction in Gut-Associated Lymphoid Tissues (GALT)

The unique pharmacokinetic profile of norisoboldine, characterized by extremely low oral bioavailability (2.77%) yet robust in vivo efficacy, makes it a critical compound for investigating the gut-immune axis. It allows researchers to study how orally administered, poorly absorbed compounds can exert systemic immunomodulatory effects by acting on GALT [3].

Targeting NLRP3 Inflammasome in Inflammatory Bowel Disease (IBD) Models

Norisoboldine serves as a specific AhR-dependent inhibitor of the NLRP3 inflammasome, as demonstrated in TNBS-induced colitis models [4]. This application scenario is for researchers seeking a natural product probe to study the intersection of AhR signaling, Nrf2 activation, and inflammasome regulation in the context of intestinal inflammation.

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